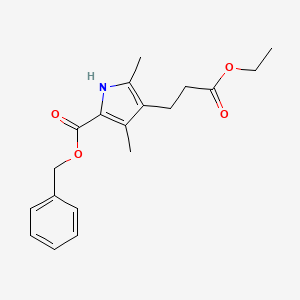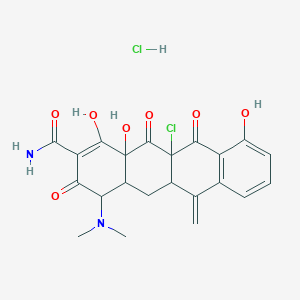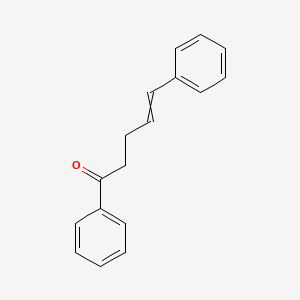![molecular formula C22H19ClO3 B11951539 4-[(4-Chlorophenoxy)methyl]-2-(4-phenylphenyl)-1,3-dioxolane CAS No. 33583-84-5](/img/structure/B11951539.png)
4-[(4-Chlorophenoxy)methyl]-2-(4-phenylphenyl)-1,3-dioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(4-Chlorophenoxy)methyl]-2-(4-phenylphenyl)-1,3-dioxolane is an organic compound characterized by the presence of a dioxolane ring, a chlorophenoxy group, and a biphenyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Chlorophenoxy)methyl]-2-(4-phenylphenyl)-1,3-dioxolane typically involves the following steps:
-
Formation of the Chlorophenoxy Intermediate
- React 4-chlorophenol with formaldehyde in the presence of a base to form 4-chlorophenoxymethanol.
- Reaction conditions: Basic medium, typically using sodium hydroxide or potassium hydroxide, at room temperature.
-
Formation of the Biphenyl Intermediate
- React 4-bromobiphenyl with magnesium in dry ether to form the Grignard reagent.
- Reaction conditions: Anhydrous conditions, typically at low temperatures (0-5°C).
-
Coupling Reaction
- React the chlorophenoxymethanol with the Grignard reagent to form the desired product.
- Reaction conditions: Anhydrous conditions, typically at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(4-Chlorophenoxy)methyl]-2-(4-phenylphenyl)-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles in the presence of a base, typically at elevated temperatures.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenoxy derivatives.
Applications De Recherche Scientifique
4-[(4-Chlorophenoxy)methyl]-2-(4-phenylphenyl)-1,3-dioxolane has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Use in the synthesis of polymers and advanced materials with specific properties.
Biological Studies: Investigation of its biological activity and potential as a bioactive compound.
Industrial Applications: Use as an intermediate in the synthesis of other complex organic molecules.
Mécanisme D'action
The mechanism of action of 4-[(4-Chlorophenoxy)methyl]-2-(4-phenylphenyl)-1,3-dioxolane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The biphenyl moiety may facilitate interactions with hydrophobic pockets, while the dioxolane ring can participate in hydrogen bonding.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[(4-Chlorophenoxy)methyl]-2-(4-chlorophenyl)-1,3-dioxolane
- 4-[(4-Bromophenoxy)methyl]-2-(4-phenylphenyl)-1,3-dioxolane
- 4-[(4-Methoxyphenoxy)methyl]-2-(4-phenylphenyl)-1,3-dioxolane
Uniqueness
4-[(4-Chlorophenoxy)methyl]-2-(4-phenylphenyl)-1,3-dioxolane is unique due to the presence of both the chlorophenoxy and biphenyl groups, which confer specific chemical and physical properties. These features make it distinct from other similar compounds and potentially useful in various applications.
Propriétés
Numéro CAS |
33583-84-5 |
|---|---|
Formule moléculaire |
C22H19ClO3 |
Poids moléculaire |
366.8 g/mol |
Nom IUPAC |
4-[(4-chlorophenoxy)methyl]-2-(4-phenylphenyl)-1,3-dioxolane |
InChI |
InChI=1S/C22H19ClO3/c23-19-10-12-20(13-11-19)24-14-21-15-25-22(26-21)18-8-6-17(7-9-18)16-4-2-1-3-5-16/h1-13,21-22H,14-15H2 |
Clé InChI |
VTTSPGTWSUGSNI-UHFFFAOYSA-N |
SMILES canonique |
C1C(OC(O1)C2=CC=C(C=C2)C3=CC=CC=C3)COC4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-methoxy-N'-[(E)-(2-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B11951470.png)



![4-{5-[(E)-2-(1,3-Benzothiazol-2-YL)-2-cyanoethenyl]-2-furyl}benzenesulfonamide](/img/structure/B11951483.png)
![2,5-dichloro-N-[(Z)-(4-chlorophenyl)methylidene]aniline](/img/structure/B11951493.png)






